The compound 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of benzothienopyrimidines. It features a unique combination of a tetrahydrobenzothieno structure and a pyrimidinone moiety, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.
The compound can be classified as follows:
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar compounds in the benzothienopyrimidine family often utilize the following methods:
Key technical details for synthesis may include:
The molecular structure of the compound can be represented as follows:
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=N2)C(C)C2=C(SC(C)C)C=C2The compound may participate in various chemical reactions typical for benzothienopyrimidines, including:
Reactions involving this compound would typically require careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Further studies would be required to elucidate specific pathways and targets within biological systems.
The compound's potential applications include:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8